2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive molecules, including the antitumor agent sesamol .
Scientific Research Applications
Synthesis and Biological Activity
The compound and its derivatives have been extensively studied for their synthetic processes and biological activities. For example, a series of related 2,4-dioxo-thienopyrimidin derivatives were synthesized and evaluated for their aldose reductase inhibitory activity, showing potent in vitro activity against rat lens enzymes and moderate in vivo activity in diabetic rats (Ogawva et al., 1993). Additionally, derivatives containing heterocyclic compounds have been synthesized and investigated for their antifungal effects against Aspergillus species, with certain compounds demonstrating significant biological activity (Jafar et al., 2017).
Antioxidant and Antitumor Properties
Research has also focused on the antioxidant properties of these compounds. For instance, a study on the antioxidant determination of a derivative highlighted its high activity, comparing favorably with standard antioxidants like vitamin C (Abd-Almonuim et al., 2020). Moreover, some synthesized compounds have shown potent antitumor activity against liver and breast cancer cell lines, indicating their potential as therapeutic agents (Edrees & Farghaly, 2017).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of these derivatives have been explored, with some compounds displaying promising results against bacterial strains and demonstrating the ability to induce apoptosis in cancer cell lines (Seenaiah et al., 2014). This highlights the potential for developing new antimicrobial and anticancer therapies based on these chemical structures.
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-13-14(2)29-20-19(13)21(25)24(16-6-4-3-5-7-16)22(23-20)28-11-15-8-9-17-18(10-15)27-12-26-17/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCNFCCRRPDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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